molecular formula C13H16N8O6 B457117 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide

2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide

Cat. No.: B457117
M. Wt: 380.32g/mol
InChI Key: CMGCGCSUANMMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N’-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N’-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide typically involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N’-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N’-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H16N8O6

Molecular Weight

380.32g/mol

IUPAC Name

N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]-3-(4-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C13H16N8O6/c1-8-13(21(26)27)9(2)19(17-8)7-12(23)16-15-11(22)3-4-18-6-10(5-14-18)20(24)25/h5-6H,3-4,7H2,1-2H3,(H,15,22)(H,16,23)

InChI Key

CMGCGCSUANMMHC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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